
2-クロロ-4-(トリフルオロメチル)フェニルボロン酸
概要
説明
2-Chloro-4-(trifluoromethyl)phenylboronic acid is a chemical compound with the molecular formula C7H5BClF3O2 . It has an average mass of 224.373 Da and a monoisotopic mass of 224.002319 Da .
Molecular Structure Analysis
The molecular structure of 2-Chloro-4-(trifluoromethyl)phenylboronic acid consists of a phenyl ring substituted with a boronic acid group, a chlorine atom, and a trifluoromethyl group .Chemical Reactions Analysis
Boronic acids, including 2-Chloro-4-(trifluoromethyl)phenylboronic acid, are known to participate in various types of chemical reactions. These include Suzuki-Miyaura cross-coupling reactions , direct arylation reactions , and oxidative Heck reactions .Physical And Chemical Properties Analysis
2-Chloro-4-(trifluoromethyl)phenylboronic acid is a solid at room temperature . Its exact physical and chemical properties, such as melting point and solubility, are not specified in the available literature.作用機序
Target of Action
The primary target of 2-Chloro-4-(trifluoromethyl)phenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely applied in organic synthesis .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, 2-Chloro-4-(trifluoromethyl)phenylboronic acid acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd-C bond with electrophilic organic groups . In the transmetalation step, the organoboron group (from the 2-Chloro-4-(trifluoromethyl)phenylboronic acid ) is transferred from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, facilitated by 2-Chloro-4-(trifluoromethyl)phenylboronic acid , affects the carbon-carbon bond formation pathway . This reaction allows for the joining of chemically differentiated fragments, leading to the synthesis of complex organic compounds .
Result of Action
The action of 2-Chloro-4-(trifluoromethyl)phenylboronic acid in the Suzuki-Miyaura cross-coupling reaction results in the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds, contributing to advancements in fields such as medicinal chemistry and materials science .
実験室実験の利点と制限
TFMPBA has a number of advantages and limitations for lab experiments. One of the main advantages is that it is a versatile and powerful reagent, which can be used in a variety of applications. It is also relatively inexpensive and easy to obtain. However, it can be toxic if not handled properly, and it can react with other chemicals, which can lead to unwanted side reactions. In addition, it is not very soluble in water, which can make it difficult to work with.
将来の方向性
There are a number of potential future directions for the use of TFMPBA. One potential direction is the development of new materials and compounds using TFMPBA as a starting point. Another potential direction is the development of new drugs and pharmaceuticals using TFMPBA as a starting point. Additionally, TFMPBA could be used in the development of new catalysts and polymers. Finally, TFMPBA could be used to synthesize organoboron compounds, which could be used in the production of pharmaceuticals and agrochemicals.
科学的研究の応用
鈴木・宮浦クロスカップリング反応
この化合物は、一般的に鈴木・宮浦クロスカップリング反応における試薬として使用され、アリールまたはヘテロアリール誘導体を生成します。 これらの誘導体は、医薬品や農薬を含む様々な用途において、複雑な有機分子の合成に重要です .
コルチコトロピン放出ホルモンアンタゴニストの合成
これは、コルチコトロピン放出ホルモンのアンタゴニストとして可能性を秘めた、4-(2-トリフルオロメチル)フェニルピロロ[2,3-d]ピリミジンの合成における前駆体として役立ちます。 この用途は、ストレス関連障害の研究と治療において特に関連しています .
印刷可能なエレクトロニクス
この化合物は、印刷可能なエレクトロニクスに使用されるチアゾール誘導体の調製に関与しています。 この用途は、柔軟な形状の電子デバイスや様々な基板に印刷可能な新しい材料の開発に不可欠です .
チューブリン重合阻害剤
これは、チューブリン重合の阻害剤として作用するターフェニルベンゾイミダゾールの合成に使用されます。 この用途は、チューブリン阻害剤は細胞分裂を阻害し、癌細胞の増殖を潜在的に阻止できるため、癌研究において重要です .
アリールケトンの合成
アリールケトンは、この化合物を用いて酸塩化物とのクロスカップリング反応により合成できます。 アリールケトンは、香料、医薬品、ポリマーの製造における重要な中間体です .
乳酸脱水素酵素阻害剤
この化合物は、癌細胞増殖に関与する酵素である乳酸脱水素酵素を阻害する分子の合成に関与しています。 この酵素を阻害することは、癌の治療戦略となり得ます .
PAI-1阻害
また、PAI-1阻害のためのニトロフェノキシ安息香酸誘導体の合成にも使用されます。 PAI-1は、線溶や組織リモデリングなど、様々な生理学的プロセスに関与しており、その阻害は治療上の意義を持つ可能性があります .
抗結核薬
最後に、抗結核薬として使用されるPA-824アナログの合成にも役割を果たしています。 結核は、世界的な健康上の重大な課題であり、この病気に対抗するために新しい薬物の開発が不可欠です .
これらの用途は、2-クロロ-4-(トリフルオロメチル)フェニルボロン酸が様々な分野における科学研究において多用途で重要なことを示しています。
MilliporeSigma - 2-(トリフルオロメチル)フェニルボロン酸 MilliporeSigma - 4-(トリフルオロメチル)フェニルボロン酸 MilliporeSigma - 4-(トリフルオロメトキシ)フェニルボロン酸
Safety and Hazards
特性
IUPAC Name |
[2-chloro-4-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BClF3O2/c9-6-3-4(7(10,11)12)1-2-5(6)8(13)14/h1-3,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKSUCAFAUNSPLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(F)(F)F)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382536 | |
| Record name | 2-Chloro-4-(trifluoromethyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
254993-59-4 | |
| Record name | 2-Chloro-4-(trifluoromethyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-chloro-4-(trifluoromethyl)phenyl]boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




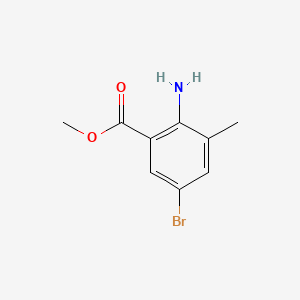
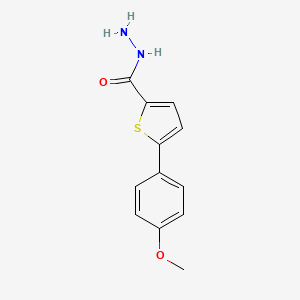
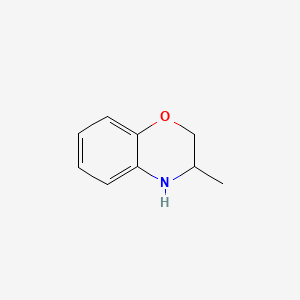

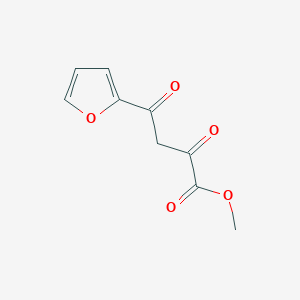

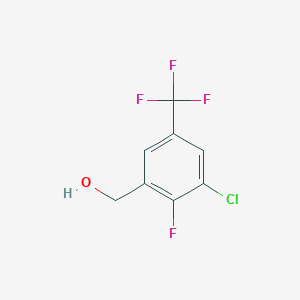
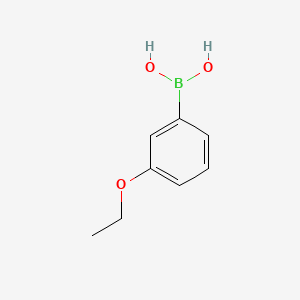



![4-Chloro-5-[(2-furylmethyl)thio]-2-methylpyridazin-3(2h)-one](/img/structure/B1586412.png)
